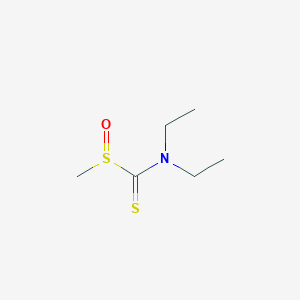

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide

Descripción general

Descripción

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is an organic compound belonging to the class of sulfoxides. It is a metabolite of disulfiram, a drug commonly used to treat chronic alcoholism. This compound has garnered interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-Methyl-N,N-diethyldithiocarbamate Sulfoxide can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of methyl-N,N-diethylthiocarbamate involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions: S-Methyl-N,N-diethyldithiocarbamate Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to form its sulfoxide derivative using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert the sulfoxide back to the thiocarbamate using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiocarbamates .

Aplicaciones Científicas De Investigación

Chemical Applications

MeDTC-SO serves as a versatile reagent in organic synthesis. Its sulfoxide functional group enhances its reactivity, allowing it to participate in various chemical reactions. Key applications include:

- Organic Synthesis : Used as an intermediate in the production of other chemical compounds.

- Reagent for Aldehyde Dehydrogenase Studies : Acts as a tool compound to investigate the role of aldehyde dehydrogenase (ALDH) in metabolic pathways, particularly in alcohol metabolism.

Biological Applications

The biological significance of MeDTC-SO is highlighted by its neuroprotective effects and interactions with key metabolic enzymes:

- Neuroprotection : Research indicates that MeDTC-SO can protect against neurotoxicity induced by excitatory amino acids, such as NMDA (N-methyl-D-aspartate), suggesting potential applications in neurodegenerative disease research .

- ALDH Inhibition : MeDTC-SO is a potent inhibitor of mitochondrial ALDH, which is crucial for detoxifying aldehydes produced during alcohol metabolism. This inhibition can lead to increased acetaldehyde levels, contributing to the pharmacological effects observed with disulfiram treatment for alcohol dependence .

Medical Applications

MeDTC-SO's role as a metabolite of disulfiram links it to several therapeutic applications:

- Alcohol Dependence Treatment : The compound's ability to inhibit ALDH underlies its use in treating chronic alcoholism by enhancing the aversive effects of alcohol consumption .

- Cancer Therapy : Preliminary studies suggest that MeDTC-SO may target specific molecular pathways in cancer cells, indicating potential for development as an adjunctive treatment in oncology .

Toxicological Studies

Toxicological evaluations have revealed important insights into the safety profile and environmental impact of MeDTC-SO:

- Neurotoxicity Studies : Investigations using Caenorhabditis elegans models demonstrated that thiocarbamate pesticides, including MeDTC-SO, can induce dopaminergic neurodegeneration. This raises concerns about environmental exposure and its implications for neurodegenerative diseases like Parkinson's disease .

- Selective Toxicity : Studies have shown that MeDTC-SO exhibits selective toxicity towards dopaminergic neurons while sparing other neuronal types, highlighting its potential as a model compound for studying selective neurotoxicity mechanisms .

Case Study 1: Neuroprotective Effects

A study demonstrated that MeDTC-SO significantly reduced NMDA receptor-mediated excitotoxicity in neuronal cultures, suggesting its potential use in developing treatments for conditions such as stroke or traumatic brain injury .

Case Study 2: Inhibition of ALDH

Research indicated that MeDTC-SO inhibited rat liver mitochondrial ALDH with an IC50 of approximately 10 µM, demonstrating its effectiveness as an ALDH inhibitor both in vitro and in vivo. This inhibition was linked to increased blood acetaldehyde levels following ethanol administration .

Case Study 3: Environmental Toxicology

A study on the effects of thiocarbamate pesticides showed that exposure to MeDTC-SO led to significant morphological changes and loss of dopaminergic neuron function in C. elegans, suggesting potential environmental risks associated with agricultural use .

Mecanismo De Acción

The mechanism of action of methyl-N,N-diethylthiocarbamate involves its interaction with various molecular targets:

Glutamate Receptors: The compound acts as a partial antagonist of glutamate receptors, reducing excitotoxicity in neuronal cells.

Aldehyde Dehydrogenase: It inhibits aldehyde dehydrogenase, leading to the accumulation of acetaldehyde, which is responsible for the aversive effects of disulfiram in alcohol dependence treatment.

NPL4 Aggregation: In cancer therapy, the compound’s metabolite forms aggregates with NPL4, a subunit of the p97/VCP segregase, leading to cell death in cancer cells.

Comparación Con Compuestos Similares

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide can be compared with other similar compounds such as:

Disulfiram: The parent compound from which methyl-N,N-diethylthiocarbamate is derived. Disulfiram is primarily used in the treatment of alcohol dependence.

S-S-Methyl-N,N-diethyldithiocarbamate Sulfoxide Sulfoxide: A sulfoxide derivative that has shown neuroprotective effects in stroke models.

S-S-Methyl-N,N-diethyldithiocarbamate Sulfoxide Sulfone:

The uniqueness of methyl-N,N-diethylthiocarbamate lies in its diverse range of applications and its ability to interact with multiple molecular targets, making it a valuable compound in various fields of scientific research.

Actividad Biológica

S-Methyl-N,N-diethyldithiocarbamate sulfoxide (DETC-MeSO) is a chemical compound recognized for its significant biological activity, particularly as an inhibitor of mitochondrial aldehyde dehydrogenase (ALDH). This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound has a molecular weight of 179.30 g/mol and features a unique sulfoxide functional group, which enhances its biological activity. The compound is primarily known for inhibiting mitochondrial ALDH, a critical enzyme involved in the metabolism of aldehydes, particularly in detoxification processes related to alcohol metabolism.

Table 1: Inhibition Potency of DETC-MeSO on ALDH

Studies indicate that DETC-MeSO can lead to increased levels of acetaldehyde due to its inhibition of ALDH, which parallels the effects observed with disulfiram in treating alcohol dependence . This mechanism is crucial as it suggests potential therapeutic applications in alcohol use disorders.

Neuroprotective Effects

Research has demonstrated that DETC-MeSO exhibits neuroprotective properties, particularly in models of ischemic stroke. In a study involving rodent models, administration of DETC-MeSO for 4-8 days significantly reduced cell death and infarct size, suggesting its role as a partial NMDA antagonist . This effect is believed to be mediated through the modulation of neuroprotective proteins such as MANF (Mesencephalic Astrocyte-derived Neurotrophic Factor), which plays a vital role in cellular stress responses and protection against neuronal injury.

Table 2: Effects of DETC-MeSO on Stroke Models

| Parameter | Control Group | DETC-MeSO Group |

|---|---|---|

| Cell Death (%) | 45 | 25 |

| Infarct Size (mm²) | 30 | 15 |

Case Studies and Research Findings

- Dopaminergic Neurotoxicity : A study utilizing Caenorhabditis elegans revealed that exposure to thiocarbamate pesticides, including derivatives similar to DETC-MeSO, resulted in dopaminergic neurodegeneration. This research underscores the potential neurotoxic effects associated with compounds in this class and raises concerns about environmental exposures contributing to neurodegenerative diseases like Parkinson's disease .

- Pharmacodynamics in Alcohol Treatment : Investigations into the pharmacodynamic properties of DETC-MeSO have shown it to be a potent inhibitor of ALDH2 both in vitro and in vivo. These findings highlight its role as an active metabolite responsible for the therapeutic effects observed with disulfiram treatment .

Propiedades

IUPAC Name |

N,N-diethyl-1-methylsulfinylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRMNXBTDRJEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436631 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145195-14-8 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.